Isokobusone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isokobusone can be synthesized from caryophyllene oxide through a series of transformations. The process involves converting caryophyllene oxide to an oxido-ketone, which is then further transformed into the keto-alcohol this compound .
Industrial Production Methods: . The extraction process involves using solvents to isolate the compound from the plant material, followed by purification steps to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Isokobusone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Isokobusone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a model compound for studying the stereochemistry and reactivity of norsesquiterpenoids.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of pharmaceuticals and natural product-based therapies.
Mechanism of Action
Isokobusone exerts its effects through the activation of nuclear receptors such as pregnane X receptor (PXR) and constitutive androstane receptor (CAR) . These receptors regulate the expression of genes involved in drug metabolism and inflammation. By activating PXR and CAR, this compound induces the expression of drug-metabolizing enzymes and inhibits the expression of inflammatory mediators .
Comparison with Similar Compounds
Carapin: Another natural product that activates PXR and CAR.
Santonin: A compound with similar biological activities and receptor activation properties.
Uniqueness of Isokobusone: this compound is unique due to its specific stereostructure and its ability to activate both PXR and CAR, leading to significant effects on drug metabolism and inflammation . This dual activation is not commonly observed in other similar compounds, making this compound a valuable compound for further research and development.
Properties
CAS No. |
24173-72-6 |
---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-11-10(8-14(11,2)3)13(16)7-6-12(9)15/h10-12,15H,1,4-8H2,2-3H3 |
InChI Key |
BSFUDCIRZBAPDS-UHFFFAOYSA-N |
SMILES |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
Canonical SMILES |
CC1(CC2C1CCC(=C)C(CCC2=O)O)C |
melting_point |
108 - 109 °C |
Key on ui other cas no. |
24173-72-6 |
physical_description |
Solid |
Synonyms |
isokobusone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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